
2-(Cyclohexylamino)acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohexylamino)acetic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 . It is used for industrial purposes .
Molecular Structure Analysis
The molecular structure of 2-(Cyclohexylamino)acetic acid hydrochloride is represented by the InChI code 1S/C8H15NO2.ClH/c10-8(11)6-9-7-4-2-1-3-5-7;/h7,9H,1-6H2,(H,10,11);1H .Physical And Chemical Properties Analysis
2-(Cyclohexylamino)acetic acid hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 193.67 .Applications De Recherche Scientifique
Synthesis and Characterization
- A novel cyclohexylacetic acid derivative, 2-{4-hydroxy-7-oxabicyclo[2.2.1]heptanyl}-acetic acid, was isolated from Emilia sonchifolia, showcasing the potential for discovering new compounds from natural sources. This compound, along with a known analogue, was characterized using various spectroscopic techniques, indicating the diversity and complexity of cyclohexylacetic acid derivatives in nature (Shen et al., 2013).
Biological Activities
- The amino acid derivative [1-(aminomethyl)cyclohexyl]acetic acid was synthesized and its Schiff base ligand [1-({[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]amino}methyl)cyclohexyl]acetic acid (H-HMAC) was characterized. The ligand and its metal complexes were studied for their antioxidant properties and selective xanthine oxidase inhibitory activities, highlighting the potential for therapeutic applications (Ikram et al., 2015).
Environmental and Chemical Studies
- The ester hydrolysis and enol nitrosation reactions of ethyl cyclohexanone-2-carboxylate were investigated in the presence of beta-cyclodextrin, revealing the influence of molecular interactions on reaction kinetics and providing insights into the mechanisms of chemical reactions involving cyclohexylacetic acid derivatives (Iglesias, 2000).
- A novel synthesis method for phenanthrenes involved reactions of cyclohexene-1-acetic acid with aromatic substrates, demonstrating the versatility of cyclohexylacetic acid derivatives in synthetic organic chemistry (Ramana & Potnis, 1996).
Analytical and Synthetic Applications
- Two monoclinic forms of diclofenac acid, which is structurally related to cyclohexylacetic acid derivatives, were characterized, showing the polymorphism in such compounds and its potential implications for pharmaceutical development (Castellari & Ottani, 1997).
- The scalable preparation of enantiomers of 2-(1-hydroxy-2-oxocyclohexyl)acetic acid was reported, highlighting the importance of chiral cyclohexylacetic acid derivatives in synthetic chemistry and their potential applications in producing enantiomerically pure substances (Vamos & Kobayashi, 2008).
Safety and Hazards
Mécanisme D'action
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can impact how 2-(Cyclohexylamino)acetic acid hydrochloride interacts with its targets and exerts its effects . .
Propriétés
IUPAC Name |
2-(cyclohexylamino)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c10-8(11)6-9-7-4-2-1-3-5-7;/h7,9H,1-6H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQWXSBOYDWWPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexylamino)acetic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

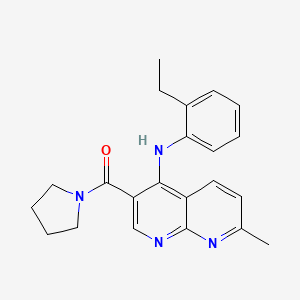
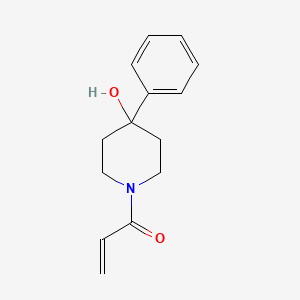
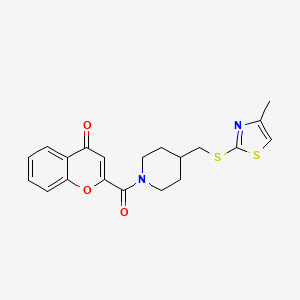
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2887340.png)
![7-((2-ethoxybenzyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2887341.png)

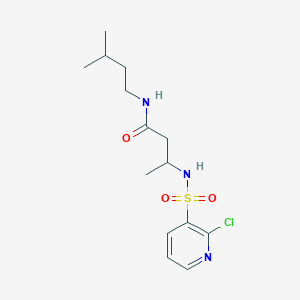


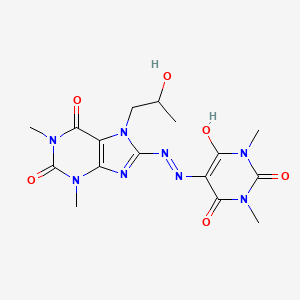
![1-{3-[(Prop-2-enamido)methyl]pyridin-2-yl}piperidine-3-carboxamide](/img/structure/B2887350.png)
![3-[[1-(4-Methylphenyl)-5-methyl-1H-1,2,3-triazole-4-ylcarbonyl]amino]tetrahydrothiophene 1,1-dioxide](/img/structure/B2887353.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2887354.png)
![1,6,7-trimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2887356.png)